molecular formula C22H17ClN4O2S B12705123 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo- CAS No. 156338-82-8

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo-

Cat. No.: B12705123
CAS No.: 156338-82-8
M. Wt: 436.9 g/mol
InChI Key: PRXHIASQQMMDFK-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core, a chlorophenyl group, a phenyl group, and a pyridinyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the chlorophenyl, phenyl, and pyridinyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorophenyl and pyridinyl groups contribute to its binding affinity and specificity towards the target.

Comparison with Similar Compounds

    4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Thioxo compounds: Molecules containing the thioxo group, which exhibit similar reactivity.

Uniqueness: The uniqueness of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(2-pyridinyl)-2-thioxo- lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

156338-82-8

Molecular Formula

C22H17ClN4O2S

Molecular Weight

436.9 g/mol

IUPAC Name

5-[(4-chloroanilino)methyl]-1-phenyl-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H17ClN4O2S/c23-15-9-11-16(12-10-15)25-14-18-20(28)26(17-6-2-1-3-7-17)22(30)27(21(18)29)19-8-4-5-13-24-19/h1-13,18,25H,14H2

InChI Key

PRXHIASQQMMDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=N3)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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